molecular formula C10H9BrClNO2 B8250337 Methyl 1-(3-bromo-6-chloro-2-pyridinyl)cyclopropanecarboxylate

Methyl 1-(3-bromo-6-chloro-2-pyridinyl)cyclopropanecarboxylate

Cat. No.: B8250337
M. Wt: 290.54 g/mol
InChI Key: LQGOYGRMKABWMO-UHFFFAOYSA-N
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Description

Methyl 1-(3-bromo-6-chloropyridin-2-yl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C10H9BrClNO2 It is a derivative of pyridine and cyclopropane, characterized by the presence of bromine and chlorine atoms on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-bromo-6-chloropyridin-2-yl)cyclopropane-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-bromo-6-chloropyridin-2-yl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Methyl 1-(3-bromo-6-chloropyridin-2-yl)cyclopropane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(3-bromo-6-chloropyridin-2-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The bromine and chlorine atoms on the pyridine ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(3-bromo-6-chloropyridin-2-yl)cyclopropane-1-carboxylate is unique due to its cyclopropane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

methyl 1-(3-bromo-6-chloropyridin-2-yl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO2/c1-15-9(14)10(4-5-10)8-6(11)2-3-7(12)13-8/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGOYGRMKABWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=C(C=CC(=N2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.54 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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